![molecular formula C8H5ClINOS B13668731 2-Chloro-7-iodo-6-methoxybenzo[d]thiazole](/img/structure/B13668731.png)
2-Chloro-7-iodo-6-methoxybenzo[d]thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-7-iodo-6-methoxybenzo[d]thiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound is characterized by the presence of chlorine, iodine, and methoxy groups attached to a benzo[d]thiazole ring, making it a unique and valuable molecule for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-iodo-6-methoxybenzo[d]thiazole typically involves the introduction of chlorine, iodine, and methoxy groups onto a benzo[d]thiazole ring. One common method involves the reaction of 2-amino-6-methoxybenzo[d]thiazole with iodine monochloride in the presence of a suitable solvent such as acetic acid. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-7-iodo-6-methoxybenzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Coupling Reactions: The iodine atom can participate in coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used to replace the halogen atoms.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzo[d]thiazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
2-Chloro-7-iodo-6-methoxybenzo[d]thiazole has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with antimicrobial, antiviral, and anticancer properties.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its potential therapeutic effects.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules for various research purposes.
Material Science: The compound is explored for its potential use in the development of new materials with specific properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-6-methoxybenzo[d]thiazole: Lacks the iodine atom, which may affect its reactivity and biological activity.
7-Iodo-6-methoxybenzo[d]thiazole: Lacks the chlorine atom, which can influence its chemical properties and applications.
2-Chloro-7-iodobenzo[d]thiazole: Lacks the methoxy group, which can alter its solubility and interactions with biological targets.
Uniqueness
2-Chloro-7-iodo-6-methoxybenzo[d]thiazole is unique due to the presence of all three functional groups (chlorine, iodine, and methoxy) on the benzo[d]thiazole ring. This combination of substituents provides the compound with distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C8H5ClINOS |
|---|---|
Molekulargewicht |
325.55 g/mol |
IUPAC-Name |
2-chloro-7-iodo-6-methoxy-1,3-benzothiazole |
InChI |
InChI=1S/C8H5ClINOS/c1-12-5-3-2-4-7(6(5)10)13-8(9)11-4/h2-3H,1H3 |
InChI-Schlüssel |
LZAJMZGCAMQUAB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=C(C=C1)N=C(S2)Cl)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-1-(2-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13668658.png)

![Tert-butyl 4-chloro-2-cyclopropyl-5,8-dihydropyrido[3,4-D]pyrimidine-7(6H)-carboxylate](/img/no-structure.png)


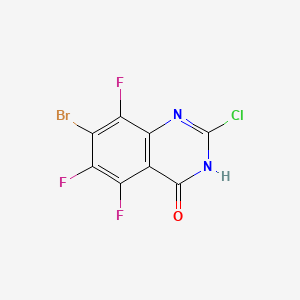
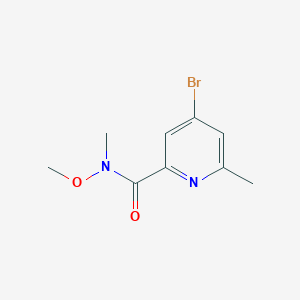
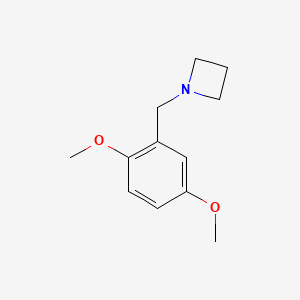
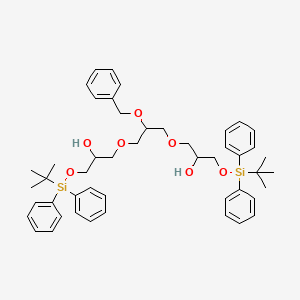
![2-Methylbenzo[g]quinazolin-4-amine](/img/structure/B13668707.png)
![2-Chloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13668724.png)
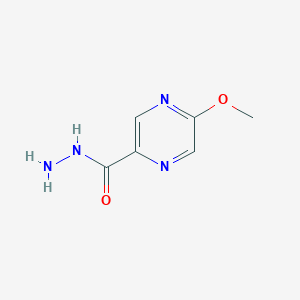
![1-(4-Chloro-2-fluorophenyl)dibenzo[b,d]furan-2-ol](/img/structure/B13668743.png)
